1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H19ClN2O3S and its molecular weight is 390.88. The purity is usually 95%.
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Scientific Research Applications
Multifunctional Mononuclear Bisthienylethene-Cobalt(II) Complexes
This research highlights the synthesis and characterization of novel mononuclear complexes involving bisthienylethenes, which exhibit distinct magnetic behaviors and photochromic properties. These findings suggest potential applications in materials science and molecular electronics (Cao, Wei, Li, & Gu, 2015).
Synthesis and Structural Analysis of Trans-Fused Ureas
The study describes the preparation and structural analysis of perhydro-trans-thieno[3,4-d]imidazol-2-one SS-dioxides, indicating their potential for developing novel chemical structures and materials (Ellis, Sammes, Hursthouse, & Neidle, 1972).
Novel Spiro-Linked Imidazole-Oxindoles and Imidazoline-Thiones Synthesis
This research demonstrates the synthesis of novel compounds through the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to the creation of structurally unique spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, which could have implications in organic chemistry and pharmaceuticals (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Development of Novel Metal-Organic Frameworks
The study explores the synthesis of novel metal-organic frameworks (MOFs) using biphenyl-tetracarboxylate and flexible bis(imidazole) ligands, indicating potential applications in catalysis, gas storage, and separation technologies (Sun, Qi, Wang, Che, & Zheng, 2010).
Molecular Structure and Substitution Reaction of Chromium(III) Porphyrin Complex
This research focuses on the molecular structure and dynamics of axial ligand-substitution reactions in chromium(III) porphyrin complexes, providing insights for the development of novel coordination compounds and catalysts (Inamo & Nakajima, 1998).
Synthesis of Novel Thieno[3,2-b]pyridines
This study presents the synthesis of 5- and 7-substituted thieno[3,2-b]pyridines, contributing to the development of heterocyclic compounds with potential applications in pharmaceutical and materials science (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985).
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-12-7-8-14(9-15(12)20)21-17-10-26(24,25)11-18(17)22(19(21)23)16-6-4-3-5-13(16)2/h3-9,17-18H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIUQXPPPICGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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